Molecular Weight and Lipophilicity Differentiation from the Des-chlorophenyl Analog N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide
The target compound (MW 346.8 g/mol) possesses a 52.45 Da higher molecular weight than the des-chlorophenyl analog N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide (MW 294.35 g/mol) . This mass difference reflects the presence of the 2-chlorophenyl group, which contributes both increased lipophilicity (estimated ΔlogP ≈ +1.0 to +1.5 units based on fragment-based calculation) and an additional aromatic ring for potential π-stacking interactions with target proteins [1]. In the oxalamide PAI-1 inhibitor series, compounds bearing halogenated aromatic rings demonstrated up to 20-fold improvements in IC50 compared to their non-halogenated counterparts, supporting the functional relevance of this structural feature [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 346.8 g/mol; Formula = C18H19ClN2O3; Contains 2-chlorophenyl group |
| Comparator Or Baseline | N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide (MW = 294.35 g/mol; Formula = C15H22N2O4); Lacks chlorophenyl group |
| Quantified Difference | ΔMW = +52.45 g/mol; Estimated ΔclogP ≈ +1.0 to +1.5 units |
| Conditions | Computed molecular properties based on structural comparison; no direct experimental logP data available for the target compound |
Why This Matters
Higher molecular weight and lipophilicity within the 300–500 Da range are associated with improved protein binding and membrane permeability in drug-like chemical space (Lipinski RO5 compliance), making the target compound a more relevant choice for cell-based screening campaigns than the lighter, less lipophilic des-chloro analog.
- [1] Kuujia. N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide (CAS 1795478-85-1). XLogP3 = 3.4, TPSA = 76.7. Used as reference for lipophilicity estimation of structurally related oxalamides. View Source
- [2] Jain MR et al. In vitro PAI-1 inhibitory activity of oxalamide derivatives. Eur J Med Chem. 2008;43(4):880-4. Demonstrated that halogenated aryl oxalamides exhibit enhanced PAI-1 inhibitory potency. PMID: 17664030. View Source
